4-methoxy-N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound is a multistep process. It involves the reaction of 4-methylphenol with 2-chloroethylsulfonate to form the intermediate, 2-(4-methylphenoxy)ethyl sulfonate.Molecular Structure Analysis
The molecular structure of this compound consists of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron .Scientific Research Applications
Chemoselective Multitasking Reagent
- Application : As a protecting group for amines, this compound can selectively mask amino functionalities in complex molecules. The stability of the urea linkage under various conditions allows for efficient deprotection, regenerating free amines .
Natural Product Chemistry
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through the formation of stable urea linkages . These linkages are stable under acidic, alkaline, and aqueous conditions, which could allow the compound to exert its effects in various physiological environments .
Biochemical Pathways
Compounds with similar structures have been shown to affect glucose homeostasis and o-glcnacylation, a post-translational modification
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability due to the presence of methoxy groups, which can enhance membrane permeability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have been shown to exert neuroprotective effects by regulating energy homeostasis and o-glcnacylation .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. The compound’s urea linkages are stable under a variety of conditions, suggesting it may be effective in diverse physiological environments .
Future Directions
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)sulfonylguanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-14-5-3-13(4-6-14)11-12-19-17(18)20-25(21,22)16-9-7-15(24-2)8-10-16/h3-10H,11-12H2,1-2H3,(H3,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHYVESYWMPNDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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